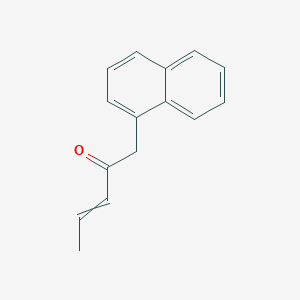
1-(Naphthalen-1-yl)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-yl)pent-3-en-2-one is an organic compound that belongs to the class of enaminones Enaminones are characterized by the presence of an amino group linked by a carbon-carbon double bond to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Naphthalen-1-yl)pent-3-en-2-one can be synthesized through the reaction of α-naphthylamine and 2,4-pentanedione in a 1:1 ratio . The reaction involves the formation of an intramolecular N—H…O hydrogen bond between the amine and carbonyl groups, which strengthens the structure . The water molecule interacts with two symmetry-related N-naphthylpent-3-en-2-one molecules via O—H…O hydrogen bonds .
Industrial Production Methods
Other methods include reactions between formamide dimethyl acetate and ketones, acid chlorides with terminal alkynes and triethylamine, and primary amines with β-dicarbonyl compounds .
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-yl)pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones.
Reduction: Reduction reactions can convert the compound into naphthyl alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
Oxidation: Naphthyl ketones
Reduction: Naphthyl alcohols
Substitution: Halogenated naphthyl derivatives
Scientific Research Applications
1-(Naphthalen-1-yl)pent-3-en-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-yl)pent-3-en-2-one involves its interaction with molecular targets and pathways. The compound’s biological activity is attributed to the presence of the active N—C=C—C=O group within a ring system . This group is crucial for its interaction with various enzymes and receptors, leading to its observed effects.
Comparison with Similar Compounds
1-(Naphthalen-1-yl)pent-3-en-2-one can be compared with other enaminones and naphthyl derivatives:
Similar Compounds:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the naphthyl group and the enaminone linkage
Properties
CAS No. |
654643-32-0 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-naphthalen-1-ylpent-3-en-2-one |
InChI |
InChI=1S/C15H14O/c1-2-6-14(16)11-13-9-5-8-12-7-3-4-10-15(12)13/h2-10H,11H2,1H3 |
InChI Key |
TYFICSWSXYDFJH-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


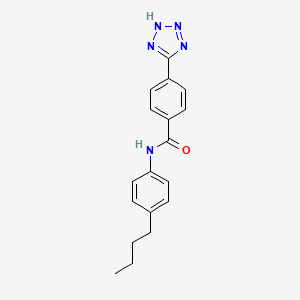
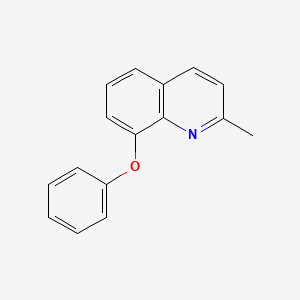
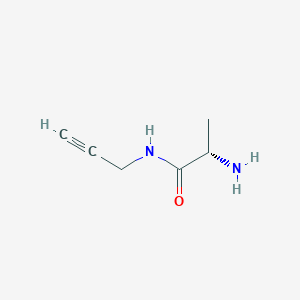
![Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro-](/img/structure/B15159100.png)
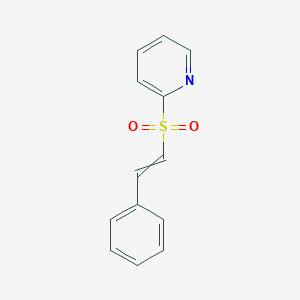
![N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine](/img/structure/B15159119.png)
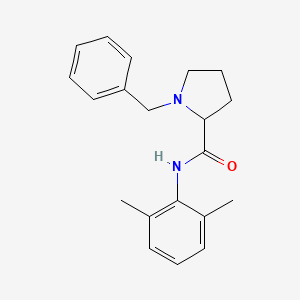
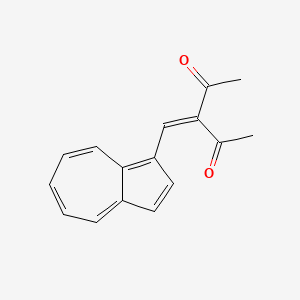
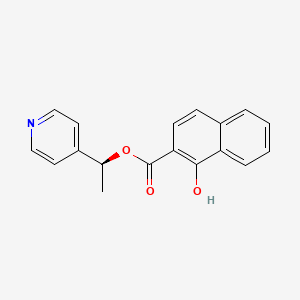
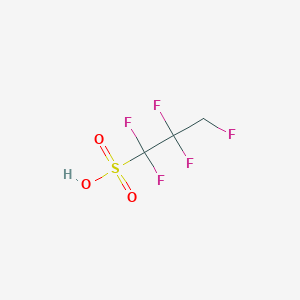

![Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate](/img/structure/B15159168.png)
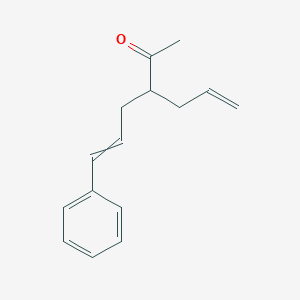
![3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol](/img/structure/B15159183.png)
